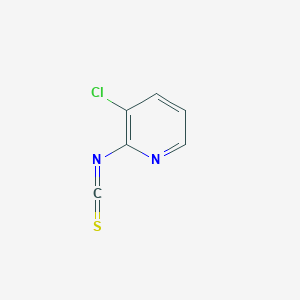
3-Chloro-2-isothiocyanatopyridine
Cat. No. B3065810
Key on ui cas rn:
61737-23-3
M. Wt: 170.62 g/mol
InChI Key: BTWUGFRXADMVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03984549
Procedure details


Following the procedure of Example 5, 6.4 g. of 2-amino-3-chloropyridine, 11 g. of calcium carbonate and 6.3 g. of thiophosgene is converted into 3-chloro-2-pyridylisothiocyanate b.p. 86° C. at 0.25 mm. of Hg. Upon standing overnight, the freshly distilled 3-chloro-2-pyridylisothiocyanate solidifies affording 9-chloro-3-(3-chloro-2-pyridyl) pyrido (1,2-a) 1,3,5-triazine-2,4-dithione m.p. 120°-122° C.





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[Ca+2].[C:14](Cl)(Cl)=[S:15].[Cl:18][C:19]1[C:20]([N:25]=[C:26]=[S:27])=[N:21][CH:22]=[CH:23][CH:24]=1>>[Cl:18][C:19]1[C:20]([N:25]=[C:26]=[S:27])=[N:21][CH:22]=[CH:23][CH:24]=1.[Cl:8][C:7]1[C:2]2=[N:1][C:26](=[S:27])[N:25]([C:20]3[C:19]([Cl:18])=[CH:24][CH:23]=[CH:22][N:21]=3)[C:14](=[S:15])[N:3]2[CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC=C1Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=CC1)N=C=S
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC=CC1)N=C=S
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=CN2C1=NC(N(C2=S)C2=NC=CC=C2Cl)=S
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
